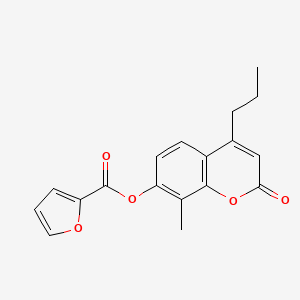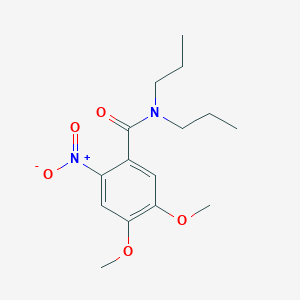
4-(4-ethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-ethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, also known as EPTT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EPTT is a triazole derivative that possesses a thiol group, and its unique chemical structure has made it a subject of interest for researchers.
Wirkmechanismus
The mechanism of action of 4-(4-ethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to act by inhibiting various enzymes and pathways in the body. It has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the transmission of nerve impulses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. This compound has also been shown to reduce oxidative stress and inflammation in the body. It has been reported to increase the levels of glutathione, an antioxidant that protects cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-ethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments, including its high solubility in water and organic solvents, and its stability under various conditions. However, this compound has some limitations, including its low bioavailability and poor absorption in the body. These limitations can be overcome by using various drug delivery systems, such as nanoparticles and liposomes.
Zukünftige Richtungen
There are several future directions for research on 4-(4-ethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol. One area of research is the development of novel drug delivery systems that can improve the bioavailability and pharmacokinetics of this compound. Another area of research is the investigation of the molecular mechanisms underlying the anticancer and antimicrobial properties of this compound. Furthermore, the potential applications of this compound in agriculture and material science require further exploration. Overall, this compound is a promising compound that has the potential to provide significant benefits in various fields of research.
Synthesemethoden
4-(4-ethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol can be synthesized using various methods, including the reaction of 4-ethylbenzaldehyde and phenylhydrazine in the presence of acetic acid, followed by the reaction with carbon disulfide and sodium hydroxide. Another method involves the reaction of 4-ethylphenyl hydrazine and phenyl isothiocyanate in the presence of ethanol. The synthesis of this compound is a complex process that requires careful attention to detail to obtain a high yield of the compound.
Wissenschaftliche Forschungsanwendungen
4-(4-ethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been shown to possess antimicrobial, antiviral, and anticancer properties. It has been reported to exhibit potent inhibitory activity against various cancer cell lines, including breast, lung, and colon cancer. In material science, this compound has been used in the synthesis of nanoparticles and as a corrosion inhibitor. In agriculture, this compound has been used as a fungicide and insecticide.
Eigenschaften
IUPAC Name |
4-(4-ethylphenyl)-3-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c1-2-12-8-10-14(11-9-12)19-15(17-18-16(19)20)13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAPNMVMQPZCEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-({5-[(4-chlorophenyl)thio]-2-thienyl}methylene)-2,4-imidazolidinedione](/img/structure/B5822671.png)

![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5822688.png)


![4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B5822722.png)
![3-[4-(dimethylamino)phenyl]-2-(2-fluorophenyl)acrylonitrile](/img/structure/B5822737.png)






![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea](/img/structure/B5822782.png)
